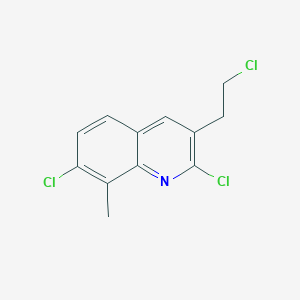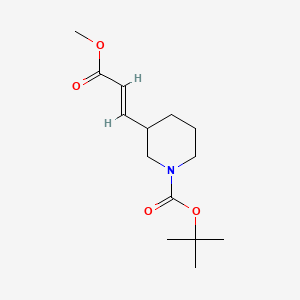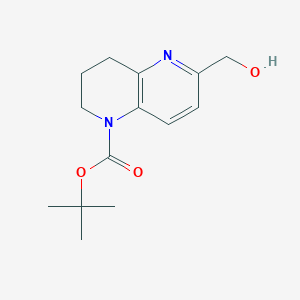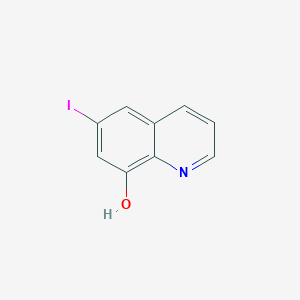
6-Iodoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoquinolin-8-ol: is an organic compound with the molecular formula C₉H₆INO. It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 8 are replaced by iodine and hydroxyl groups, respectively. This compound is known for its antimicrobial properties and has been used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution at the 6-position of the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot method that involves the sequential halogenation of quinolin-8-ol. This method is efficient and can be scaled up for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Iodoquinolin-8-ol can undergo oxidation reactions to form quinoline-8,6-dione derivatives.
Reduction: The compound can be reduced to form 6-iodoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline-8,6-dione derivatives.
Reduction: 6-Iodoquinoline.
Substitution: Various substituted quinolin-8-ol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Iodoquinolin-8-ol is used as a building block in the synthesis of more complex organic molecules
Biology: The compound exhibits antimicrobial properties and is used in the development of antifungal and antibacterial agents. It has been studied for its potential to inhibit the growth of pathogenic microorganisms .
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent. It has also been explored for its neuroprotective properties in the treatment of neurodegenerative diseases .
Industry: In industrial applications, this compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The precise mechanism of action of 6-Iodoquinolin-8-ol is not fully understood. it is known to exert its antimicrobial effects by disrupting the cell membrane and interfering with ion homeostasis in microorganisms. The compound acts as a metal chelator, binding to essential metal ions such as zinc and copper, which are crucial for the survival and growth of microorganisms .
Comparison with Similar Compounds
5-Chloro-7-iodoquinolin-8-ol (Clioquinol): This compound is similar in structure to 6-Iodoquinolin-8-ol but has a chlorine atom at the 5-position instead of a hydrogen atom.
5,7-Diiodoquinolin-8-ol: This compound has iodine atoms at both the 5 and 7 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its antimicrobial activity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
497084-49-8 |
|---|---|
Molecular Formula |
C9H6INO |
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
InChI Key |
WTJPFVGYUOUGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



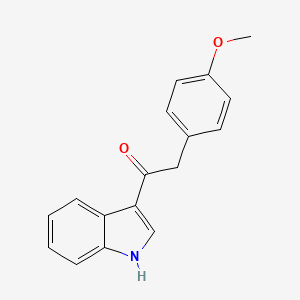

![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)

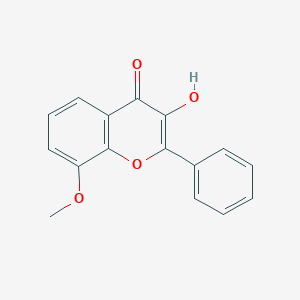
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
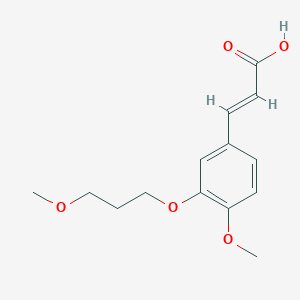
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
